- Preparation of phosphonamides as ACAT inhibitors, United States, , ,
Cas no 92035-95-5 (2,6-Diisopropylbenzoic Acid)

2,6-Diisopropylbenzoic Acid structure
Nome do Produto:2,6-Diisopropylbenzoic Acid
N.o CAS:92035-95-5
MF:C13H18O2
MW:206.280824184418
CID:889893
2,6-Diisopropylbenzoic Acid Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzoic acid, 2,6-bis(1-methylethyl)-
- 2,6-Diisopropylbenzoic Acid
- 2,6-di(propan-2-yl)benzoic acid
- 2,6-Diisopropylbenzoesaeure
- 2,6-Bis(1-methylethyl)benzoic acid (ACI)
- Benzoic acid, 2,6-diisopropyl- (6CI, 7CI)
- 2,6-Bis(propan-2-yl)benzoic acid
-
- Inchi: 1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15)
- Chave InChI: AGBGSHYCQQNNEH-UHFFFAOYSA-N
- SMILES: O=C(C1C(C(C)C)=CC=CC=1C(C)C)O
Propriedades Computadas
- Massa Exacta: 206.13100
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
Propriedades Experimentais
- PSA: 37.30000
- LogP: 3.63160
2,6-Diisopropylbenzoic Acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | D455280-2.5g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 2.5g |
$ 1360.00 | 2022-06-05 | ||
TRC | D455280-250mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 250mg |
$ 207.00 | 2023-04-14 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06055-100mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 100mg |
¥266.0 | 2021-09-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-1g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 1g |
1639CNY | 2021-05-07 | |
TRC | D455280-100mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 100mg |
$ 87.00 | 2023-04-14 | ||
TRC | D455280-500mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 500mg |
$ 230.00 | 2023-04-14 | ||
Fluorochem | 069385-1g |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 1g |
£163.00 | 2022-03-01 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-250mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 250mg |
621CNY | 2021-05-07 | |
TRC | D455280-1g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 1g |
$ 414.00 | 2023-04-14 | ||
A2B Chem LLC | AH90236-25g |
2,6-diisopropylbenzoic acid |
92035-95-5 | 97% | 25g |
$2250.00 | 2024-07-18 |
2,6-Diisopropylbenzoic Acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Hexane ; -23 °C → -29 °C; -29 °C → 0 °C; 1 h, 0 °C
1.2 0 °C
1.2 0 °C
Referência
Método de produção 2
Condições de reacção
Referência
- Application of 2,6-diisopropyl-benzoic acid and its derivatives to neuroprotective agent, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Methyl iodide ; 15 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux
Referência
- N-Aroyl-l-Phenylalanine Derivatives as VCAM/VLA-4 AntagonistsBioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2479-2482,
Método de produção 4
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Referência
- Milled Dry Ice as a C1 Source for the Carboxylation of Aryl HalidesSynlett, 2021, 32(8), 814-816,
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; -78 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 30 min, rt
1.2 0 °C; 30 min, rt
Referência
- Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (-)-morphineNature Communications, 2019, 10(1), 1-7,
Método de produção 6
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 4 h, reflux; reflux → 0 °C
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Electrolytic solutions for aluminum electrolytic capacitors, and aluminum electrolytic capacitors using them, Japan, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, -70 °C; -70 °C → rt; 3 h, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referência
- Preparation of N-alkanoylphenylalanine derivatives as vascular cell adhesion molecule-1 (VCAM-1) binding inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: 1,1′-[1,2-Phenylenebis(methylene)]bis[1,1-diphenylphosphine] Catalysts: Palladium diacetate Solvents: Methanol ; rt → 150 °C
1.2 60 atm, 150 °C; 150 °C → rt
1.2 60 atm, 150 °C; 150 °C → rt
Referência
- Catalyst composition for preparing 3-pentenoic ester from butadiene, United States, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Butyllithium
1.2 -
1.2 -
Referência
- New building blocks for the assembly of sequence selective molecular zippersChemical Communications (Cambridge, 2003, (14), 1642-1643,
Método de produção 10
Condições de reacção
Referência
- Carboxamide and urea derivatives having ACAT-inhibiting activity, European Patent Organization, , ,
2,6-Diisopropylbenzoic Acid Raw materials
- 2,6-Diisopropyliodobenzene
- Oxazole, 2-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-4,4-dimethyl-
- benzylbenzene
- 2-Bromo-1,3-diisopropylbenzene
- Propofol
2,6-Diisopropylbenzoic Acid Preparation Products
2,6-Diisopropylbenzoic Acid Literatura Relacionada
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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